molecular formula C29H31NO4 B10894249 cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B10894249
M. Wt: 457.6 g/mol
InChI Key: VBYYTFZTUAOOMF-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a cyclopentanone derivative with an aniline derivative, followed by cyclization and esterification steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups onto the aromatic rings.

Scientific Research Applications

Cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Uniqueness

Cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a synthetic organic compound belonging to the class of tetrahydroquinolines. Its complex structure includes a cyclopentyl group and a methoxy-substituted phenyl group, suggesting a diverse range of biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound based on recent studies and findings.

Structural Characteristics

The molecular formula of this compound is C29H31NO4C_{29}H_{31}NO_{4}, with a molecular weight of approximately 457.57 g/mol. The unique combination of functional groups in its structure is believed to enhance its selectivity towards various biological targets.

Property Value
Molecular FormulaC29H31NO4
Molecular Weight457.57 g/mol
LogP5.8075
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area51.643 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, potentially reducing inflammation and related symptoms.

Possible Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes that are key players in inflammatory processes.
  • Receptor Interaction : It may also interact with G-protein-coupled receptors (GPCRs), influencing intracellular signaling pathways .

Antitumor Activity

Preliminary studies have indicated that cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-tetrahydroquinoline derivatives exhibit significant antitumor activity. For instance, similar compounds have shown promising results in inhibiting cancer cell proliferation across various cancer types .

Antimicrobial Properties

Research suggests that some analogs of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that derivatives of tetrahydroquinolines, including those similar to cyclopentyl 4-(2-methoxyphenyl)-2-methyl, showed inhibition of tumor cell growth with GI50 values in the nanomolar range. These compounds were effective against various cancer cell lines and demonstrated the ability to overcome drug resistance mechanisms .
  • Inflammation Reduction : Another study indicated that certain tetrahydroquinoline derivatives could significantly reduce markers of inflammation in vitro and in vivo models, suggesting their potential therapeutic use in inflammatory diseases.
  • Pharmacokinetics : The pharmacokinetic properties of cyclopentyl 4-(2-methoxyphenyl)-2-methyl derivatives have been investigated to understand their bioavailability and metabolic stability, which are crucial for their development as therapeutic agents.

Properties

Molecular Formula

C29H31NO4

Molecular Weight

457.6 g/mol

IUPAC Name

cyclopentyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H31NO4/c1-18-26(29(32)34-21-12-6-7-13-21)27(22-14-8-9-15-25(22)33-2)28-23(30-18)16-20(17-24(28)31)19-10-4-3-5-11-19/h3-5,8-11,14-15,20-21,27,30H,6-7,12-13,16-17H2,1-2H3

InChI Key

VBYYTFZTUAOOMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4OC)C(=O)OC5CCCC5

Origin of Product

United States

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